molecular formula C13H10N2O2 B11882312 3,3-Diphenoxy-3H-diazirene CAS No. 651306-51-3

3,3-Diphenoxy-3H-diazirene

Cat. No.: B11882312
CAS No.: 651306-51-3
M. Wt: 226.23 g/mol
InChI Key: ATWWEYJVNAPFFU-UHFFFAOYSA-N
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Description

3,3-Diphenoxy-3H-diazirene: is an organic compound characterized by a three-membered ring structure containing two nitrogen atoms double-bonded to each other and a carbon atom bonded to two phenoxy groups. This compound is part of the diazirine family, known for their utility in photoaffinity labeling and as precursors for carbenes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Diphenoxy-3H-diazirene typically involves the conversion of ketones to diaziridines, followed by oxidation to form diazirines. The process begins with the oximation of ketones using hydroxylammonium chloride in the presence of a base like pyridine. The resulting oxime is then tosylated or mesylated and treated with ammonia to yield diaziridines. Finally, diaziridines are oxidized using reagents such as iodine and triethylamine, silver oxide, or oxalyl chloride to produce diazirines .

Industrial Production Methods: Industrial production methods for diazirines, including this compound, often involve scalable and efficient processes. One such method is the use of phenyliodonium diacetate (PIDA) and ammonia for a one-pot metal-free conversion of amino acids to terminal diazirines .

Chemical Reactions Analysis

Types of Reactions: 3,3-Diphenoxy-3H-diazirene undergoes various chemical reactions, including:

    Oxidation: Conversion of diaziridines to diazirines using oxidizing agents.

    Reduction: Though less common, reduction reactions can be used to revert diazirines to diaziridines.

    Substitution: Diazirines can participate in substitution reactions, particularly when activated by light or heat.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions often involve the insertion of carbenes into C-H, N-H, and O-H bonds, leading to various substituted organic compounds .

Scientific Research Applications

3,3-Diphenoxy-3H-diazirene has a wide range of applications in scientific research:

    Chemistry: Used as a photoaffinity labeling reagent to study molecular interactions.

    Biology: Employed in proteomics to identify protein-protein interactions and binding sites.

    Medicine: Utilized in drug discovery to map the binding sites of potential therapeutic compounds.

    Industry: Applied in polymer crosslinking and adhesion processes

Mechanism of Action

The primary mechanism of action for 3,3-Diphenoxy-3H-diazirene involves the generation of carbenes upon photochemical or thermal activation. These carbenes can insert into various bonds, facilitating the formation of new chemical structures. The molecular targets and pathways involved include C-H, N-H, and O-H bonds, making it a versatile tool for chemical modifications .

Comparison with Similar Compounds

Uniqueness: 3,3-Diphenoxy-3H-diazirene is unique due to its phenoxy groups, which provide distinct electronic properties and reactivity compared to other diazirines. This makes it particularly useful in specific applications such as photoaffinity labeling and polymer crosslinking .

Properties

CAS No.

651306-51-3

Molecular Formula

C13H10N2O2

Molecular Weight

226.23 g/mol

IUPAC Name

3,3-diphenoxydiazirine

InChI

InChI=1S/C13H10N2O2/c1-3-7-11(8-4-1)16-13(14-15-13)17-12-9-5-2-6-10-12/h1-10H

InChI Key

ATWWEYJVNAPFFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2(N=N2)OC3=CC=CC=C3

Origin of Product

United States

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